(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
(Z)-N-(4,6-Dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound has garnered attention due to its unique structural features and biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves multiple steps, typically starting from commercially available precursors. The key steps often include:
Formation of the benzo[d]thiazole ring.
Introduction of the dichloro and methyl groups.
Formation of the ylidene linkage.
Incorporation of the pyrrolidin-1-ylsulfonyl group.
Final coupling with the benzamide moiety.
Industrial Production Methods
Industrial-scale production may involve optimization of reaction conditions such as temperature, pressure, and use of catalysts to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis platforms are often employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions, including:
Oxidation: : Formation of various oxidized products under different conditions.
Reduction: : Conversion to reduced forms, often involving metal hydrides.
Substitution: : Reactivity towards nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: : Conditions vary depending on the substituent, often using reagents like halogens, organometallics, and acids.
Major Products
The major products formed depend on the reaction type and conditions but generally include derivatives with modifications at the pyrrolidin-1-ylsulfonyl and benzo[d]thiazole moieties.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis to create structurally diverse molecules.
Intermediate in the synthesis of complex heterocycles.
Biology
Potential antimicrobial agent due to its unique structural features.
Investigated for anticancer properties in various in vitro studies.
Medicine
Explored as a lead compound for drug development targeting specific enzymes and receptors.
Industry
Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
(Z)-N-(4,6-dichloro-2-methylbenzo[d]thiazol-3(2H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholin-1-ylsulfonyl)benzamide
Uniqueness
What sets this compound apart is the combination of dichloro and methyl substitutions on the benzo[d]thiazole ring, which enhances its biological activity and selectivity. Additionally, the pyrrolidin-1-ylsulfonyl group provides specific interactions with molecular targets, distinguishing it from similar compounds with other sulfonyl groups.
Properties
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3S2/c1-23-17-15(21)10-13(20)11-16(17)28-19(23)22-18(25)12-4-6-14(7-5-12)29(26,27)24-8-2-3-9-24/h4-7,10-11H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWAQZCWTLBDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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